2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride
Description
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride (CAS: 285-687-7), also known as Gaboxadol hydrochloride, is a bicyclic heterocyclic compound comprising a fused oxazole and azepine (7-membered ring) system. Its molecular formula is C₆H₉ClN₂O₂ (molecular weight: 176.60 g/mol) . This compound acts as a selective agonist at δ-subunit-containing GABAₐ receptors, historically investigated for treating insomnia due to its ability to enhance inhibitory neurotransmission . The hydrochloride salt improves solubility, a critical factor in bioavailability.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-[1,2]oxazolo[5,4-c]azepin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c10-7-5-2-1-3-8-4-6(5)11-9-7;/h8H,1-4H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTOETLJTQWLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)ONC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable azepine derivative with an oxazole precursor in the presence of a strong acid catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo-azepine ketones, while reduction could produce oxazolo-azepine alcohols.
Scientific Research Applications
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol
Structural Difference : Replaces the azepine (7-membered) ring with a pyridine (6-membered) ring.
Key Findings :
- Solubility : Exhibited high solubility at pH 6.8 due to its acidic hydroxyl group, which may act as a zinc-binding moiety .
- Permeability : Demonstrated low Caco-2 permeability, likely due to increased polarity from the hydroxyl group .
- Metabolic Stability : Favorable metabolic stability in preclinical studies, but development was discontinued due to poor permeability .
- Safety : Clean hERG profile, reducing cardiac toxicity risks .
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[4,5-d]azepin-3-one Hydrochloride
Structural Difference : Positional isomerism in the oxazole ring ([4,5-d] vs. [5,4-c] fusion).
Key Findings :
- Limited pharmacological data is available ( lists it as a commercial product without biological data).
- The altered fusion position may influence ring strain and target binding but requires further validation.
4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic Acid Hydrochloride
Structural Difference : Substitution of the ketone group with a carboxylic acid.
Key Findings :
Comparative Data Table
Key Research Insights
However, larger rings can increase molecular weight and reduce permeability, as seen in oxazolo-pyridin-3-ol .
Functional Group Effects :
- Hydroxyl or carboxylic acid groups improve solubility but reduce permeability due to polarity .
- The ketone in Gaboxadol balances lipophilicity and solubility, aiding CNS penetration .
Safety Profiles :
- Both Gaboxadol and oxazolo-pyridin-3-ol showed clean hERG profiles, critical for avoiding cardiotoxicity .
Biological Activity
2H,3H,4H,5H,6H,7H,8H-[1,2]oxazolo[5,4-c]azepin-3-one hydrochloride is a chemical compound recognized for its unique oxazoloazepine structure. This compound has garnered interest in pharmacological research due to its potential biological activities. Despite limited studies specifically addressing its biological properties, compounds with similar structures often exhibit significant pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C7H11ClN2O2
- CAS Number : 1955553-79-3
- The compound exists as a hydrochloride salt, which enhances its solubility in water. This property is crucial for bioavailability in therapeutic applications.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential pharmacological properties:
- Anxiolytic Effects : Similar compounds in the benzodiazepine class are known for their anxiolytic properties. Preliminary studies indicate that this compound may interact with GABA receptors to produce calming effects.
- Antiproliferative Activity : Compounds with oxazole and azepine moieties have shown antiproliferative effects against various human tumor cell lines. Although specific data on this compound is sparse, it is hypothesized to exhibit similar activity based on structural analogs.
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Clonazepam | Benzodiazepine | Anxiolytic | |
| Cloxazolam | Oxazolo-benzodiazepine | Antiproliferative | |
| BAM15 | Mitochondrial Uncoupler | Increased Respiration |
Pharmacokinetics
Pharmacokinetic studies are essential to understand how the compound behaves in biological systems. While specific data for this compound is lacking:
- Absorption : The hydrochloride form likely improves absorption due to enhanced solubility.
- Distribution : The lipophilicity of the compound may allow for effective distribution across cellular membranes.
- Metabolism : Further studies are needed to elucidate metabolic pathways and identify potential active metabolites.
- Excretion : Understanding the excretion route is vital for assessing the compound's safety profile.
Mechanistic Insights
The mechanism of action for compounds structurally related to this compound typically involves:
- GABA Receptor Modulation : Interaction with GABA_A receptors can lead to increased inhibitory neurotransmission.
- Cellular Stress Response : Compounds like BAM15 have shown to modulate mitochondrial function and cellular respiration.
Future Directions
Given the preliminary insights into the biological activity of this compound:
- In Vitro Studies : More comprehensive in vitro assays are required to establish the specific biological activities and mechanisms of action.
- In Vivo Models : Animal models should be employed to assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) Studies : Investigating variations in structure could lead to the development of more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
